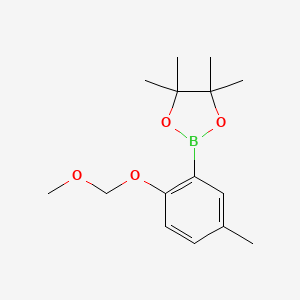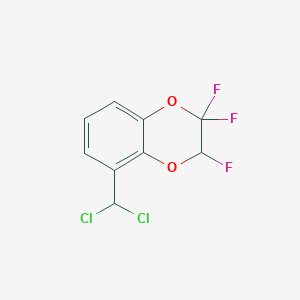
5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane is a complex organic compound characterized by the presence of dichloromethyl and trifluoro groups attached to a benzodioxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of dichloromethyl methyl ether and titanium tetrachloride (TiCl4) as reagents. The reaction is carried out in an inert solvent such as methylene chloride, under cooling conditions to manage the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product. The process must also adhere to safety and environmental regulations due to the use of hazardous chemicals.
化学反应分析
Types of Reactions
5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific chemical properties.
作用机制
The mechanism by which 5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dichloromethyl and trifluoro groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
Dichloromethane: A simpler compound with similar dichloromethyl groups, used primarily as a solvent.
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring, used in organic synthesis.
Benzodioxane: The parent structure without the dichloromethyl and trifluoro groups, used in various chemical applications.
Uniqueness
5-(Dichloromethyl)-2,2,3-trifluoro-1,4-benzodioxane is unique due to the combination of dichloromethyl and trifluoro groups on a benzodioxane ring. This unique structure imparts specific chemical properties, such as increased reactivity and potential for forming stable intermediates in chemical reactions.
属性
IUPAC Name |
5-(dichloromethyl)-2,2,3-trifluoro-3H-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O2/c10-7(11)4-2-1-3-5-6(4)15-8(12)9(13,14)16-5/h1-3,7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKCEOZQGHOOFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(C(O2)F)(F)F)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
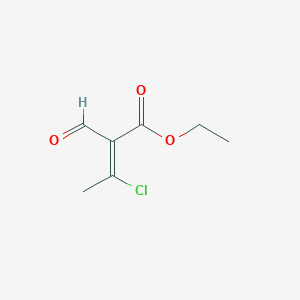
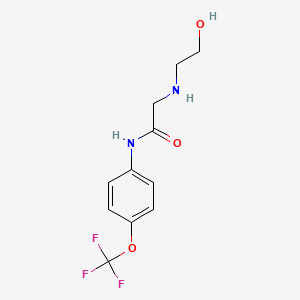

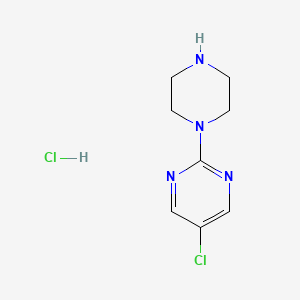
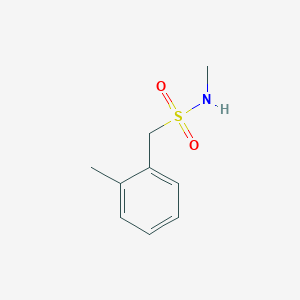
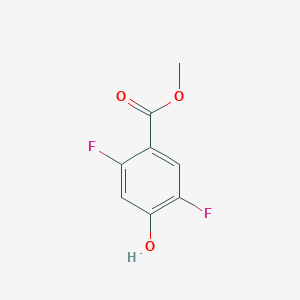
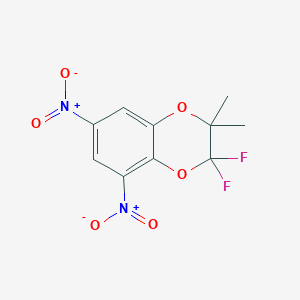
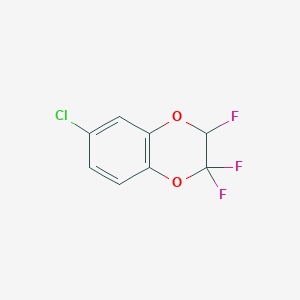
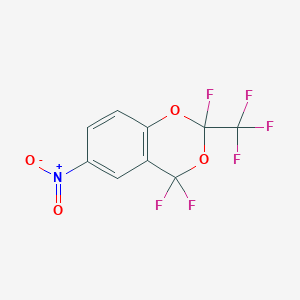
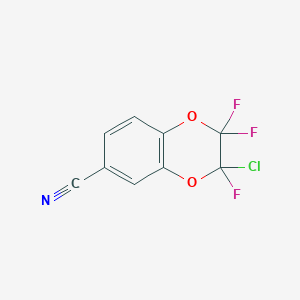
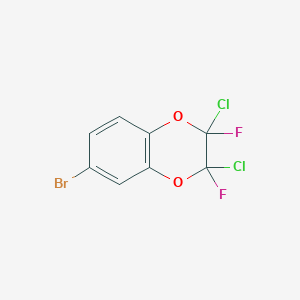
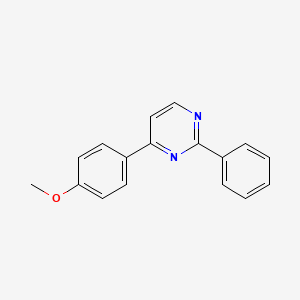
![5-chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B6336767.png)
